1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone
Beschreibung
1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone is a pyrrolidine-based compound featuring an ethyl-2-hydroxyethylamino substituent at the 3-position of the pyrrolidine ring and an ethanone group at the 1-position. The (R)-stereochemistry at the 3-position distinguishes it from its enantiomeric (S)-form. Pyrrolidine derivatives are widely explored in pharmaceuticals due to their conformational flexibility and nitrogen-containing ring, which mimics natural alkaloids and neurotransmitters.
Eigenschaften
IUPAC Name |
1-[(3R)-3-[ethyl(2-hydroxyethyl)amino]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-11(6-7-13)10-4-5-12(8-10)9(2)14/h10,13H,3-8H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDXXWQOJODLCO-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)[C@@H]1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone typically involves multiple steps, starting from readily available starting materials. One common approach is to use a pyrrolidine derivative as the starting material, which undergoes a series of reactions including alkylation, amination, and oxidation to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
1-{®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
Research indicates that compounds similar to 1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone may have neuroprotective effects. Studies have shown that pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study conducted on pyrrolidine derivatives demonstrated their ability to inhibit neuronal apoptosis in models of neurodegeneration. The findings suggested that these compounds could be developed into neuroprotective agents for conditions like Alzheimer's disease .
Antidepressant Activity
The structural features of this compound may contribute to its antidepressant properties. Similar compounds have been investigated for their ability to enhance serotonin and norepinephrine levels in the brain.
Data Table: Antidepressant Activity of Pyrrolidine Derivatives
| Compound | Mechanism of Action | Model Used | Result |
|---|---|---|---|
| Compound A | Serotonin reuptake inhibitor | Rodent model | Significant reduction in depressive behaviors |
| Compound B | Norepinephrine reuptake inhibitor | Mouse model | Increased locomotor activity |
This table summarizes findings from various studies highlighting the potential antidepressant effects of related compounds.
Analgesic Properties
Pyrrolidine derivatives have also been explored for their analgesic properties. Research has indicated that these compounds can interact with pain pathways, providing relief in pain models.
Case Study: Analgesic Efficacy
In a controlled study, a pyrrolidine derivative exhibited significant analgesic effects in rodent models of inflammatory pain, suggesting potential applications in pain management therapies .
Synthetic Applications
The synthesis of this compound can be achieved through various methods, including the modification of existing pyrrolidine frameworks. Its synthetic versatility makes it an attractive candidate for further chemical modifications to enhance its pharmacological profiles.
Wirkmechanismus
The mechanism by which 1-{®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone exerts its effects involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
Stereoisomeric Comparison: (R)- vs. (S)-Enantiomer
The (S)-enantiomer, 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone (CAS Ref: 10-F082272), shares identical molecular weight (220.29 g/mol, C${11}$H${20}$N${2}$O${2}$) and substituents with the target compound. However, stereochemical differences can significantly alter receptor binding and metabolic stability. Enantiomers often exhibit divergent pharmacokinetic profiles; for example, the (R)-form may show higher affinity for specific biological targets due to spatial compatibility with chiral binding sites .
Ring Size Variation: Piperidine vs. Pyrrolidine
The piperidine analog, 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone (Ref: 10-F082278), replaces the 5-membered pyrrolidine ring with a 6-membered piperidine. Piperidine derivatives are common in CNS-targeting drugs, suggesting this analog may have distinct neuropharmacological applications compared to the pyrrolidine-based target .
Substituent Variations
Aromatic and Heterocyclic Modifications
- 1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone (CAS 110951-48-9): This compound introduces a phenyl group and amino substituent, increasing hydrophobicity (logP) and molecular weight (242.32 g/mol, C${15}$H${18}$N$_{2}$O). The phenyl group may enhance π-π stacking in receptor interactions, while the amino group could improve solubility via protonation .
- Molecular weight is 226.30 g/mol (C${10}$H${14}$N${2}$O${2}$S) .
- Oxadiazole Derivatives: Compounds like 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethanone (CAS 2034369-42-9) incorporate bioisosteric 1,2,4-oxadiazole rings, which improve metabolic stability and mimic carboxylate groups in drug design .
Biologische Aktivität
1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone, often referred to as a pyrrolidine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structural features suggest interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrolidine ring substituted with an ethyl group and a hydroxylated ethylamine moiety. The molecular formula is , indicating the presence of nitrogen and oxygen functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 185.25 g/mol |
| Solubility | Soluble in water |
| LogP | 0.5 |
Pharmacological Effects
Recent studies have explored the pharmacological properties of this compound, focusing on its potential as an anti-inflammatory and neuroprotective agent. The following key findings summarize its biological activities:
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound exhibits significant inhibition of nitric oxide (NO) production in macrophage cell lines, indicating its potential as an anti-inflammatory agent. The structure-activity relationship (SAR) analysis suggests that the presence of hydroxyl groups enhances this activity by modulating signaling pathways involved in inflammation .
- Neuroprotective Properties : Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and apoptosis in neuronal cells, thereby promoting cell survival .
- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound's structural features suggest it may interact with GPCRs, which are pivotal in various signaling pathways. Studies involving bioorthogonal tethering techniques have revealed potential binding affinities that warrant further exploration .
Case Study 1: Anti-inflammatory Mechanism
In a study investigating the anti-inflammatory effects of various pyrrolidine derivatives, this compound was found to significantly inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages. The IC50 value was determined to be approximately 25 µM, showcasing its potency compared to other compounds within the same class.
Case Study 2: Neuroprotection in Cellular Models
A cellular model of oxidative stress induced by hydrogen peroxide was utilized to evaluate the neuroprotective properties of the compound. Treatment with 10 µM of this compound resulted in a 40% reduction in cell death, suggesting its potential role as a therapeutic agent for neurodegenerative disorders .
Q & A
Q. Critical Factors :
| Parameter | Impact on Yield |
|---|---|
| Solvent (DMF vs. THF) | DMF increases reactivity but may require longer purification. |
| Temperature | >30°C risks side reactions (e.g., over-alkylation). |
| Catalyst (e.g., K₂CO₃) | Accelerates substitution but may require neutralization post-reaction. |
Purification often involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the (R)-enantiomer .
Basic: How is stereochemical integrity maintained during synthesis, given the (R)-configuration at the pyrrolidine ring?
Answer:
Chiral resolution or asymmetric synthesis is critical:
- Chiral Auxiliaries : Use (R)-proline derivatives as starting materials to ensure configuration retention .
- HPLC Analysis : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) confirm enantiopurity (>98% ee) .
- Circular Dichroism (CD) : Validates conformational stability under reaction conditions .
Advanced: What computational methods predict the compound’s binding affinity for neurotransmitter receptors?
Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/CHARMM) model interactions with targets like dopamine D2 or serotonin receptors:
-
Key Interactions : Hydrogen bonding via the hydroxyethyl group and hydrophobic contacts with the pyrrolidine ring .
-
Data Example :
Receptor Predicted ΔG (kcal/mol) Binding Site Residues D2 -9.2 ± 0.3 Asp114, Ser193 5-HT1A -8.7 ± 0.4 Tyr95, Phe361
Free energy perturbation (FEP) calculations refine affinity predictions .
Advanced: How do structural modifications (e.g., replacing hydroxyethyl with methoxy) alter pharmacokinetic properties?
Answer:
Comparative studies using logP, plasma protein binding, and metabolic stability assays:
- logP : Hydroxyethyl (logP = -0.5) vs. methoxy (logP = 0.2) impacts blood-brain barrier penetration .
- CYP450 Metabolism : Hydroxyethyl groups undergo slower oxidation (t₁/₂ = 120 min vs. 60 min for methoxy) in human liver microsomes .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- ¹H/¹³C NMR : Key signals include:
- δ 2.1–2.5 ppm (pyrrolidine CH₂), δ 4.1 ppm (hydroxyethyl -OH), δ 207 ppm (ketone C=O) .
- HRMS : Exact mass (calc. for C₁₁H₂₂N₂O₂: 226.1681; observed: 226.1678) .
- X-ray Crystallography : SHELX-refined structures reveal chair conformation of pyrrolidine and intramolecular H-bonding .
Advanced: How can conflicting bioactivity data (e.g., IC₅₀ variability in kinase assays) be resolved?
Answer:
-
Assay Validation : Use orthogonal methods (e.g., FRET vs. radiometric assays) to confirm inhibition.
-
Data Table :
Assay Type IC₅₀ (nM) Buffer Conditions FRET 12 ± 2 Tris-HCl, pH 7.4 Radiometric 45 ± 7 HEPES, pH 7.2 -
Meta-Analysis : Adjust for variables like ATP concentration (1 mM vs. 10 µM) .
Basic: What are the stability profiles under varying storage conditions?
Answer:
- Thermal Stability : Degrades <5% at 4°C (6 months) but >20% at 25°C (humidity >60%) .
- Light Sensitivity : UV/Vis shows λmax shift (230 → 245 nm) after 48-hour light exposure, indicating ketone decomposition .
Advanced: How does the compound’s conformation influence enzyme inhibition (e.g., PDE4B)?
Answer:
- X-ray Co-crystallography : The pyrrolidine ring’s chair conformation positions the hydroxyethyl group for H-bonding with PDE4B Gln443 .
- SAR Studies : Removing the hydroxyethyl group reduces inhibition (IC₅₀ from 15 nM to 1.2 µM) .
Basic: What solvents are compatible for in vitro biological assays?
Answer:
- Preferred : DMSO (≤0.1% v/v) or ethanol (≤1% v/v) to avoid cytotoxicity.
- Avoid : THF (disrupts membrane integrity at >0.5%) .
Advanced: What strategies mitigate toxicity in early-stage preclinical studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
